1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]-: is a chemical compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of two pyridine rings substituted with methyl groups, which are attached to the ethylenediamine backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- typically involves the reaction of ethylenediamine with 6-methyl-2-pyridinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+2(6-methyl-2-pyridinecarboxaldehyde)→1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the synthesis of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediamine, N,N-diethyl-
- 1,2-Ethanediamine, N,N-dimethyl-
- N-Ethyl-N’-methyl-1,2-ethanediamine
- N,N,N′,N′-Tetramethyl ethylenediamine
Uniqueness
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- is unique due to the presence of the pyridine rings, which impart distinct chemical properties and reactivity. This makes it particularly useful in forming coordination complexes and exploring various scientific applications.
Eigenschaften
CAS-Nummer |
77195-97-2 |
---|---|
Molekularformel |
C16H22N4 |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N,N'-bis[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N4/c1-13-5-3-7-15(19-13)11-17-9-10-18-12-16-8-4-6-14(2)20-16/h3-8,17-18H,9-12H2,1-2H3 |
InChI-Schlüssel |
KHNHMAHCVUVJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CNCCNCC2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.